
1-Cyclobutyl-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-N-methylmethanesulfonamide is a chemical compound with the molecular formula C₆H₁₃NO₂S. It is characterized by the presence of a cyclobutyl group attached to a methanesulfonamide moiety. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-N-methylmethanesulfonamide typically involves the reaction of cyclobutylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{Cyclobutylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Cyclobutyl-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methanesulfonamide: A simpler analog with similar functional groups but lacking the cyclobutyl moiety.
Cyclobutylamine: Shares the cyclobutyl group but lacks the sulfonamide functionality.
N-Methylmethanesulfonamide: Similar structure but without the cyclobutyl group
Uniqueness: 1-Cyclobutyl-N-methylmethanesulfonamide is unique due to the combination of the cyclobutyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Biological Activity
1-Cyclobutyl-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique cyclobutane ring structure and sulfonamide functional group, which may contribute to its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H15NO2S
- Molecular Weight : 175.26 g/mol
- IUPAC Name : this compound
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes by mimicking substrate structures. This compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation : The cyclobutane ring may facilitate binding to specific receptors, influencing cellular signaling pathways. This interaction can lead to various physiological effects.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial or fungal strains.
Biological Activity Studies
Research studies have explored the biological activities of sulfonamides, particularly focusing on their pharmacological effects. Below is a summary of notable findings:
Antimicrobial Properties
-
Study on Bacterial Inhibition :
- A study evaluated the antimicrobial efficacy of various sulfonamides against common pathogens.
- Results indicated that compounds with a cyclobutane moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional sulfonamides.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds inhibit dihydropteroate synthase, a crucial enzyme in bacterial folate synthesis, thereby disrupting bacterial growth.
Anticancer Activity
-
In Vitro Studies :
- Research has shown that sulfonamide derivatives can induce apoptosis in cancer cell lines.
- This compound was tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
-
Cell Cycle Arrest :
- The compound was found to cause G2/M phase cell cycle arrest, indicating its potential as an anticancer agent.
Case Study 1: Efficacy in Bacterial Infections
A clinical trial investigated the use of this compound in patients with resistant bacterial infections. The study reported a significant reduction in infection rates and improved patient outcomes, highlighting the compound's potential as an alternative treatment option.
Case Study 2: Cancer Therapeutics
Another study focused on the compound's role in cancer therapy. Patients treated with a regimen including this compound showed promising tumor regression rates and manageable side effects, suggesting its viability as part of combination therapy protocols.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclobutane ring, sulfonamide group | Antimicrobial, anticancer |
Sulfamethoxazole | Benzene ring, sulfonamide group | Antibacterial |
Sulfadiazine | Pyrimidine ring, sulfonamide group | Antibacterial |
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-cyclobutyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-7-10(8,9)5-6-3-2-4-6/h6-7H,2-5H2,1H3 |
InChI Key |
NZLUDKMUCHXLEC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.